(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone
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Description
“(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone” is a chemical compound with the molecular formula C14H16N4O2S . It is available for purchase from various chemical suppliers.
Molecular Structure Analysis
The molecular structure of this compound can be found in various chemical databases . The molecular weight is 304.37.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be found in various chemical databases .Scientific Research Applications
Antimicrobial Activity
A study focused on the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, using a related pyridine as a starting material, demonstrated significant antimicrobial activities. These derivatives were compared to streptomycin and fusidic acid, indicating their potential use in developing new antimicrobial agents (Hossan et al., 2012).
Pain Treatment
Research into novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives identified them as selective antagonists of the transient receptor potential vanilloid 4 (TRPV4) channel. These derivatives showed an analgesic effect in models of induced mechanical hyperalgesia, suggesting a potential application in pain treatment (Tsuno et al., 2017).
Chemical Synthesis and Transformations
The catalytic hydrogenation of dihydrooxazines, which are structurally related to the queried compound, was studied for producing enamines and tetrahydro-2-furanamines. These findings are relevant for the synthesis of 1,4-amino alcohols and dihydrofurans, contributing to the broad field of organic synthesis and potential pharmaceutical applications (Sukhorukov et al., 2008).
Properties
IUPAC Name |
[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-9-3-4-12(17-16-9)20-11-5-6-18(7-11)14(19)13-10(2)15-8-21-13/h3-4,8,11H,5-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPELERUUDGNYDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=C(N=CS3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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